Ethyl [(3-fluorophenyl)amino](oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (3-fluorophenyl)aminoacetate, also known as ethyl 3-fluoro-N-phenylbenzamide, is an organic compound with a molecular formula of C12H12FNO3. It is used as a reactant for the preparation of biologically active molecules .
Synthesis Analysis
The synthesis of Ethyl (3-fluorophenyl)aminoacetate involves a stirring suspension of NaH and CO (OEt)2 in toluene. A solution of substituted acetophenone in toluene is added dropwise under reflux. The mixture is allowed to reflux and is stirred for 20 minutes after the addition is complete .Molecular Structure Analysis
The molecular formula of Ethyl (3-fluorophenyl)aminoacetate is C10H10FNO3, and its molecular weight is 211.19 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl (3-fluorophenyl)aminoacetate include a refractive index of n20/D 1.5172 (lit.), a boiling point of 262-263 °C (lit.), and a density of 1.166 g/mL at 25 °C (lit.) .Scientific Research Applications
Medicinal Chemistry and Drug Development
Ethyl 3-aminobenzoylacetate serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its potential in creating derivatives with enhanced bioactivity. For instance, modifications to the ethyl group or the aromatic ring can lead to compounds with improved pharmacological properties .
Antiviral Activity
Studies have investigated the antiviral potential of indole derivatives, including ethyl 3-aminobenzoylacetate. These compounds exhibit inhibitory effects against viruses such as influenza A and Coxsackie B4. Researchers have synthesized various analogs, optimizing their structures for antiviral efficacy .
Anti-HIV Agents
Ethyl 3-aminobenzoylacetate derivatives have been evaluated for their anti-HIV activity. Specifically, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives demonstrated promising results against both HIV-1 and HIV-2 strains .
Green Chemistry Applications
The compound’s unique structure makes it suitable for multicomponent reactions. For example, sodium fluoride-catalyzed Knoevenagel–Michael reactions have been employed to construct pharmacophores like ethyl 3-aminobenzoylacetate. These green chemistry approaches offer efficient strategies for synthesis .
Biocatalysis and Chiral Synthesis
Enzymatic reduction of related compounds, such as 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester, can yield chiral products like (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester. Such chiral intermediates find applications in drug synthesis and asymmetric catalysis .
Agrochemical Research
Indole derivatives, including ethyl 3-aminobenzoylacetate, have relevance in agrochemicals. Their structural features make them interesting candidates for plant growth regulators, herbicides, and insecticides. Further exploration of their biological effects in agriculture is ongoing .
properties
IUPAC Name |
ethyl 2-(3-fluoroanilino)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVUAGIMMZOPJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392245 |
Source
|
Record name | F0904-0113 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(3-fluorophenyl)amino](oxo)acetate | |
CAS RN |
54739-26-3 |
Source
|
Record name | F0904-0113 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.